molecular formula C17H11Cl2NO3 B1241075 6-Chloro-2-(4-chlorobenzoyl)indol-3-acetic acid CAS No. 231292-16-3

6-Chloro-2-(4-chlorobenzoyl)indol-3-acetic acid

Cat. No.: B1241075
CAS No.: 231292-16-3
M. Wt: 348.2 g/mol
InChI Key: YDQDBRSFDWZTGQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorobenzoyl)indol-3-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H11Cl2NO3 and its molecular weight is 348.2 g/mol. The purity is usually 95%.
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Properties

CAS No.

231292-16-3

Molecular Formula

C17H11Cl2NO3

Molecular Weight

348.2 g/mol

IUPAC Name

2-[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic acid

InChI

InChI=1S/C17H11Cl2NO3/c18-10-3-1-9(2-4-10)17(23)16-13(8-15(21)22)12-6-5-11(19)7-14(12)20-16/h1-7,20H,8H2,(H,21,22)

InChI Key

YDQDBRSFDWZTGQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)CC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)CC(=O)O)Cl

Synonyms

(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetic acid
Cl-ClBIA cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-[4-chloro-2-(toluene-4-sulfonylamino)-phenyl]-acrylic acid ethyl ester (13.0g, 34.2 mmol) in N,N-dimethylacetamide (120 ml) was added potassium carbonate (9.45 g, 68.4 mmol) and 2-bromo-4′-chloroacetophenone (8.78 g, 37.6 mmol) and the reaction was stirred at room temperature for 15 minutes. 1N Sodium hydroxide (130 ml) was added and the reaction mixture was heated to 100° C. for 8 hours. The reaction mixture was cooled to room temperature and poured into a separatory funnel and washed with methyl t-butyl ether (2×200 ml). The aqueous layer was acidified to pH 1 with 6N hydrochloric acid and was extracted with ethyl acetate (150 ml). The solvent was removed under reduced pressure and to the resulting oil was added isopropyl alcohol (24 ml) and water (48 ml). A solid precipitated and the slurry was stirred 12 hours. The precipitate was filtered, washed with water, and dried to provide [6-chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid (9.73 g, 82%). mp 181-183° C. 1H NMR (400 MHz, d6-DMSO) d 3.79 (s, 2), 7.08 (dd, 1, J=8.5, 1.9), 7.42 (d, 1, J=1.9), 7.60 (d, 2, J=8.5), 7.62-7.73 (m, 3), 11.74 (bs, 1), 12.22 (bs, 1). 13C NMR (75 MHz, d6-DMSO) d 31.74, 113.25, 118.00, 121.93, 123.96, 127.69, 130.10, 131.30, 132.02, 133.59, 138.02, 138.37, 138.58, 173.20, 188.29. IR 3314, 1710, 1700, 1618, 1522, 1323, 1227, 1093, 941 cm−1. Analysis calculated for C17H11Cl2NO3: C, 58.64; H, 3.18; N, 4.02. Found: C, 58.58; H, 3.22; N, 3.93.
Name
3-[4-chloro-2-(toluene-4-sulfonylamino)-phenyl]-acrylic acid ethyl ester
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
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Quantity
130 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of [6-chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester (200 mg, 0.532 mmol) in methanol (2 ml) and water (0.8 ml) was added sodium hydroxide (137 mg, 3.43 mmol). The reaction mixture was stirred 24 hours, and was concentrated to a low volume. Water (4 ml) was added, the material was transferred to a separatory fumnel and was washed with dichloromethane (5 ml). The aqueous layer was acidified to pH 1 with 1N hydrochloric acid and was extracted with ethyl acetate (15 ml). The organic layer was dried over magnesium sulfate, filtered, and concentrate to afford [6-chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid (150 mg, 81%). The 1H NMR spectrum was identical with the one obtained for the compound prepared by the method described in example 2.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of methyl[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate (Example 8, 1.80 g) and 2N aqueous NaOH (7.5 ml) in MeOH-THF (10 ml-10 ml) was stirred at 80° C. for 1 h. The mixture was cooled and concentrated. The residue was dissolved in water (150 ml) and washed with diethyl ether (50 ml). The aqueous layer was acidified with 2N aqueous HCl (10 ml), and extracted with ethyl acetate (100 ml×2). The combined organic extracts were washed with brine (50 ml), dried (MgSO4), and concentrated. The residual solids were recrystalized from toluene to afford 1.58 g (91%) of the title compound.
Name
methyl[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
91%

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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CC(C(=O)[O-])c1c(C(=O)c2ccc(Cl)cc2)[nH]c2cc(Cl)ccc12
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